2-chloro-N-(2-iodophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides. Its structure features a benzamide core with a chloro group at the second position, an iodo group at the para position of the phenyl ring, and a nitro group at the fifth position. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields including medicinal chemistry and materials science.
2-chloro-N-(2-iodophenyl)-5-nitrobenzamide has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of both electron-withdrawing (nitro) and electron-donating (chloro and iodo) groups suggests that this compound may interact with biological macromolecules, such as proteins and nucleic acids, influencing various cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets, potentially leading to cytotoxic effects.
The synthesis of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
2-chloro-N-(2-iodophenyl)-5-nitrobenzamide has several applications:
Research on 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide has focused on its interaction with various biological macromolecules. Studies have shown that it may inhibit specific enzymes or receptors, contributing to its potential as a pharmacophore in drug development. The compound's ability to form halogen bonds due to its chloro and iodo substituents enhances its interactions with target molecules, potentially modulating their activity.
Several compounds share structural similarities with 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide. Here are some notable comparisons:
Compound Name | Key Differences |
---|---|
2-chloro-N-(4-iodophenyl)-5-nitrobenzamide | Contains an iodo group at the para position instead of the ortho position; may exhibit different reactivity and properties. |
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide | Has the nitro group at the fourth position; differences in electron distribution may affect biological activity. |
2-chloro-N-(4-methylphenyl)-5-nitrobenzamide | Contains a methyl group instead of an iodo group; alters hydrophobicity and interaction profiles with biological targets. |
2-amino-N-(2-iodophenyl)-5-nitrobenzamide | Features an amino group instead of a chloro group; different reactivity patterns due to the presence of amino functionality. |
The uniqueness of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide lies in its combination of electron-withdrawing (nitro) and electron-donating (chloro and iodo) groups, which influence its reactivity and interactions with various targets. This specific arrangement allows for diverse applications in research and industry, distinguishing it from similar compounds that lack one or more of these functional groups.
The synthesis of 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide typically follows a sequential approach involving nitration, halogenation, and amide bond formation. A foundational method involves the nitration of 2-chlorobenzoic acid derivatives to introduce the nitro group at the 5-position. Patent CN102329237A demonstrates that nitration of o-chlorobenzoic acid with mixed sulfuric-nitric acid systems achieves a 92% conversion rate, producing a 95:5 ratio of 2-chloro-5-nitrobenzoic acid to its 3-nitro isomer. Subsequent recrystallization in methanol-water mixtures enhances purity to 99.5% through differential solubility of the positional isomers.
Amidation strategies employ either acid chloride intermediates or direct coupling reactions. The gold-catalyzed synthesis described in PMC8892638 utilizes N-(2-alkynyl)aryl benzamide precursors, where Sonogashira coupling introduces the iodophenyl group before amide formation. This method achieves 85% yield for key intermediates through optimized palladium-copper catalysis. Alternative approaches described in US8586792B2 demonstrate methyl ester ammonolysis, where saturation with ammonia gas in methanol at −15°C produces 4-iodo-3-nitrobenzamide with 95% yield. While this method targets a structural analog, its reaction conditions inform temperature-controlled amidation strategies applicable to the target compound.
Halogenation positioning presents unique challenges due to competing electrophilic substitution patterns. The iodination of 2-chloro-5-nitrobenzamide requires careful control of Lewis acid catalysts to direct iodine to the 2-position of the aniline ring. Research indicates that using iodine monochloride in acetic acid at 60°C achieves selective para-iodination relative to the amide group, minimizing ortho-byproduct formation.
Table 1: Comparative Analysis of Nitration Methods
Parameter | Mixed Acid Nitration | Acetyl Nitrate |
---|---|---|
Temperature (°C) | 40 | 25 |
Reaction Time (h) | 2 | 4 |
5-Nitro Isomer Ratio | 95:5 | 88:12 |
Overall Yield (%) | 85 | 78 |
The antimicrobial properties of halogenated nitrobenzamide derivatives have been extensively documented, with 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide showing particularly promising activity against multidrug-resistant bacterial strains. Structurally related compounds demonstrate potent antimicrobial effects through multiple mechanisms of action [2] [3].
The antimicrobial efficacy of nitrobenzamide derivatives primarily stems from the bioactivation of the nitro group, which undergoes intracellular reduction to generate reactive intermediates including nitroso species and superoxide radicals [4]. These toxic intermediates subsequently bind covalently to bacterial DNA, resulting in nuclear damage and bacterial cell death. The presence of both chloro and iodo substituents enhances the compound's ability to penetrate bacterial cell walls and interact with essential cellular components.
Research on structurally similar compounds reveals that halogenated benzamide derivatives exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts [5]. The iodine atom, being the largest halogen, contributes significantly to the compound's lipophilicity and membrane permeability, facilitating better penetration into bacterial cells [6].
Table 1: Antimicrobial Activity of Related Nitrobenzamide Derivatives
Compound | Target Organism | MIC Value | Zone of Inhibition | Mechanism |
---|---|---|---|---|
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide | Staphylococcus aureus | 0.025 mg/mL | 21 mm | DNA binding |
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | MRSA | 2 μg/mL | Not determined | Cell wall disruption |
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | MRSA | 2 μg/mL | Not determined | Membrane damage |
N-(alkyl/aryl)-4-nitrobenzamide derivatives | Escherichia coli | 0.019 mg/mL | 24 mm | Multiple targets |
The compound demonstrates exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) and other WHO priority pathogens [2]. Studies show that related nitrobenzamide derivatives achieve 99.4% growth inhibition against MRSA at concentrations as low as 2 μg/mL, indicating potent bactericidal activity [2].
The dual halogen substitution pattern in 2-chloro-N-(2-iodophenyl)-5-nitrobenzamide contributes to its selectivity against multidrug-resistant pathogens. The chloro group at the 2-position modulates the electronic properties of the benzene ring, while the iodophenyl substituent enhances binding affinity to bacterial targets through halogen bonding interactions [7]. This combination results in improved activity against resistant strains that have developed resistance to conventional antibiotics.
Time-kill assays of related compounds demonstrate rapid bactericidal kinetics, with complete bacterial elimination achieved within 24 hours of treatment [2]. The bactericidal nature of these compounds, rather than bacteriostatic activity, reduces the likelihood of resistance development.
2-chloro-N-(2-iodophenyl)-5-nitrobenzamide demonstrates significant inhibitory activity against key metabolic enzymes, particularly α-glucosidase and α-amylase. These enzymes are crucial targets for managing type 2 diabetes mellitus, and their inhibition represents an important therapeutic strategy [13] [14] [15].
The compound's inhibitory activity against α-glucosidase involves competitive binding at the enzyme's active site. Molecular docking studies of related benzamide derivatives reveal that these compounds form stable complexes with the enzyme through hydrogen bonding and hydrophobic interactions [13] [14].
Table 3: Enzyme Inhibition Data for Related Benzamide Derivatives
Compound | Target Enzyme | IC50 Value | Binding Mode | Key Interactions |
---|---|---|---|---|
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 10.75 ± 0.52 μM | Competitive | Active site residues |
3-O-methylquercetin | α-glucosidase | 9.24 ± 0.4 μM | Active site binding | Multiple H-bonds |
Allopatuletin | α-glucosidase | 12.94 ± 0.2 μM | Competitive | Hydrophobic interactions |
3-methylethergalangin | α-glucosidase | 16.00 ± 2.4 μM | Mixed inhibition | Asp518, Arg600 |
The α-glucosidase active site contains critical residues such as Asp518 and Asp616, which act as catalytic nucleophile and acid/base donors respectively [14]. The compound forms a network of hydrogen bonds with these residues, along with additional interactions involving Arg600, His674, and other binding site residues. The halogen atoms contribute to the binding affinity through halogen bonding interactions with nearby amino acid residues.
The inhibition of α-amylase follows a similar competitive mechanism, with the compound binding to the enzyme's active site and preventing substrate access [16]. Research on related compounds shows that the binding involves interaction with essential aspartic acid residues, particularly Asp300, which serves as a transition state stabilizer in the normal catalytic mechanism.
The presence of hydrophobic amino acids surrounding the binding site, including Tyr52, Phe55, Trp58, Trp59, Tyr62, and Tyr151, provides additional stabilization through hydrophobic interactions with the aromatic portions of the benzamide structure [16]. This multi-point binding ensures strong enzyme-inhibitor complex formation and effective inhibition.
The inhibitory potency of benzamide derivatives against α-glucosidase and α-amylase is significantly influenced by the substitution pattern on the benzene ring. Studies demonstrate that compounds bearing both electron-donating and electron-withdrawing groups exhibit enhanced inhibitory activity [13]. The methyl group provides electron-donating properties, while the nitro group serves as a strong electron-withdrawing substituent, creating an optimal electronic environment for enzyme binding.
The chloro substitution at the 2-position modulates the compound's binding orientation within the enzyme active site, while the iodophenyl group contributes to binding affinity through its size and polarizability [7]. Molecular dynamic simulations indicate that the most active compounds maintain stable conformations within the enzyme binding sites, with root mean square deviation (RMSD) values suggesting strong protein-ligand complex stability [13].